chemical structure and properties of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
chemical structure and properties of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
An In-Depth Technical Guide to N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide: Structure, Synthesis, and Reactivity
Executive Summary
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a versatile bifunctional organic compound featuring a sulfonamide core and a reactive epoxide (oxirane) ring. This unique combination makes it a valuable intermediate in synthetic organic chemistry and a key building block in the development of novel bioactive molecules and pharmaceutical agents.[1] The sulfonamide group provides a stable, electron-withdrawing scaffold, while the strained three-membered epoxide ring serves as a potent electrophilic site for a wide array of nucleophilic addition reactions. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic methodology, and its characteristic reactivity, tailored for researchers and professionals in chemical synthesis and drug discovery.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and physical characteristics. N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, identified by the CAS Number 890662-14-3, is a white to off-white crystalline solid under standard conditions.[1]
Chemical Structure
The molecule's architecture consists of a central nitrogen atom covalently bonded to three distinct moieties: a p-toluenesulfonyl group (tosyl group), a methyl group, and a glycidyl (oxiran-2-ylmethyl) group. This structure imparts a combination of stability from the aromatic sulfonamide and high reactivity from the epoxide ring.
Caption: Chemical Structure of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental planning, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 890662-14-3 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃S | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 98-102 °C | [1] |
| Density | 1.22 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |
| Purity | >98% (Technical / Laboratory Grade) | [1] |
| Storage | Store in a cool, dry place in a tightly closed container | [1] |
Synthesis and Mechanistic Considerations
The synthesis of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is efficiently achieved via a two-step sequence starting from the commercially available N,4-dimethylbenzenesulfonamide. This approach ensures high yields and purity by separating the N-alkylation and epoxidation steps, preventing undesirable side reactions associated with direct glycidylation using reagents like epichlorohydrin. A similar strategy has been successfully employed for related bis-epoxide sulfonamides.[2]
Synthetic Workflow
The logical flow of the synthesis involves first introducing the allyl group, a stable precursor to the epoxide, followed by its selective oxidation.
Caption: Two-step synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)
This protocol is based on established methodologies for N-alkylation of sulfonamides and subsequent Prilezhaev epoxidation.[2]
Step 1: Synthesis of N-allyl-N,4-dimethylbenzenesulfonamide
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Reaction Setup: To a solution of N,4-dimethylbenzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of sulfonamide), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base.
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Addition of Alkylating Agent: Add allyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
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Causality: The basic K₂CO₃ deprotonates the sulfonamide nitrogen, generating a nucleophilic anion. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting the nucleophilic attack on the electrophilic allyl bromide.
-
-
Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-allyl-N,4-dimethylbenzenesulfonamide, which can be purified by column chromatography if necessary.
Step 2: Synthesis of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
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Reaction Setup: Dissolve the N-allyl-N,4-dimethylbenzenesulfonamide (1.0 eq) from Step 1 in a suitable chlorinated solvent such as dichloromethane (DCM).
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Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.3 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Causality: The Prilezhaev reaction is a classic method for epoxidation. The peroxy acid acts as an electrophilic oxygen donor, reacting with the nucleophilic alkene (the allyl group's double bond) in a concerted mechanism to form the stable three-membered oxirane ring.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, wash it sequentially with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide.
Spectroscopic and Analytical Characterization
Validation of the final product's identity and purity is paramount. The following spectroscopic signatures are expected based on the compound's structure and data from analogous molecules.[3][4]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the ~7.3-7.8 ppm region, characteristic of a para-substituted benzene ring. - Tosyl Methyl Protons: A singlet at ~2.4 ppm (3H). - N-Methyl Protons: A singlet at ~2.8 ppm (3H). - Oxirane Ring Protons: Complex multiplets in the ~2.6-3.2 ppm region (3H total for -CH- and -CH₂- of the epoxide). - N-CH₂ Protons: A multiplet (likely a doublet of doublets) around ~3.0-3.5 ppm (2H). |
| ¹³C NMR | - Aromatic Carbons: Signals in the ~127-144 ppm range. - Tosyl Methyl Carbon: Signal at ~21.5 ppm. - N-Methyl Carbon: Signal at ~36 ppm. - Oxirane Ring Carbons: Signals for the -CH- and -CH₂- of the epoxide ring at ~45 ppm and ~51 ppm, respectively. - N-CH₂ Carbon: Signal at ~53 ppm. |
| Mass Spec (ESI-MS) | - [M+H]⁺: Expected at m/z 242.08. - [M+Na]⁺: Expected at m/z 264.06. |
| FT-IR | - Sulfonyl Group (S=O): Strong asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. - Epoxide Ring: Characteristic C-O stretching bands around 1250 cm⁻¹ and 840 cm⁻¹. |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems directly from the high reactivity of the epoxide ring. The ring strain and the polarization of the C-O bonds make the carbon atoms of the oxirane highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]
Nucleophilic Ring-Opening
This is the cornerstone reaction of this intermediate. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the opening of the three-membered ring and the formation of a β-substituted alcohol. The regioselectivity of the attack (at the less substituted carbon) is generally favored under neutral or basic conditions.
Caption: General scheme for nucleophilic ring-opening of the epoxide.
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Expert Insight: The choice of nucleophile dictates the final product. Using primary or secondary amines yields amino alcohols, alcohols or phenols yield ether-alcohols, and thiols produce thioether-alcohols. This versatility allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate, which is a powerful strategy in modern drug discovery.[5][6]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related sulfonamides and epoxides provide a strong basis for safe handling procedures.[7][8][9][10]
-
Hazard Identification: Expected to be harmful if swallowed or in contact with skin.[11] Causes skin and serious eye irritation.[9][10] As an epoxide, it is a potential alkylating agent and should be handled with care to avoid sensitization.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[7]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide stands out as a highly functionalized and synthetically valuable building block. Its well-defined structure, accessible synthesis, and predictable reactivity profile make it an asset for chemists in both academic and industrial research. The ability of its epoxide moiety to undergo clean and efficient ring-opening reactions provides a reliable pathway to a multitude of more complex molecules, positioning it as a key intermediate in the synthesis of targeted libraries for pharmaceutical and materials science applications.
References
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N,4-dimethyl-n-(oxiran-2-ylmethyl) Benzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division. Tradeindia. [Link]
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Synthesis via cyclodextrin mediated N-alkylation i. Beilstein Journals. [Link]
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N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. [Link]
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Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. ResearchGate. [Link]
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N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. PubChem. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]
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Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. PubMed. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. [Link]
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